![molecular formula C26H19NO2 B14700361 [Azanediyldi(4,1-phenylene)]bis(phenylmethanone) CAS No. 20953-62-2](/img/structure/B14700361.png)
[Azanediyldi(4,1-phenylene)]bis(phenylmethanone)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[Azanediyldi(4,1-phenylene)]bis(phenylmethanone) is a chemical compound known for its unique structure and properties It consists of two phenylmethanone groups connected by an azanediyl bridge through a 4,1-phenylene linkage
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [Azanediyldi(4,1-phenylene)]bis(phenylmethanone) typically involves the reaction of 4,1-phenylenediamine with benzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as pyridine to facilitate the formation of the desired product. The reaction can be represented as follows:
4,1-Phenylenediamine+2Benzoyl chloride→[Azanediyldi(4,1-phenylene)]bis(phenylmethanone)+2HCl
Industrial Production Methods: On an industrial scale, the production of [Azanediyldi(4,1-phenylene)]bis(phenylmethanone) involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: [Azanediyldi(4,1-phenylene)]bis(phenylmethanone) can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield corresponding amine derivatives.
Substitution: It can participate in substitution reactions where the phenylmethanone groups can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for chlorination.
Major Products:
Oxidation: Formation of quinone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
[Azanediyldi(4,1-phenylene)]bis(phenylmethanone) has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
作用機序
The mechanism of action of [Azanediyldi(4,1-phenylene)]bis(phenylmethanone) involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This mechanism is particularly relevant in its potential anticancer and antimicrobial applications, where it disrupts essential biological processes in target cells.
類似化合物との比較
[Azanediyldi(4,1-phenylene)]bis(phenylmethanol): Similar structure but with hydroxyl groups instead of ketone groups.
[Azanediyldi(4,1-phenylene)]bis(phenylamine): Contains amine groups instead of ketone groups.
Uniqueness: [Azanediyldi(4,1-phenylene)]bis(phenylmethanone) is unique due to its specific arrangement of phenylmethanone groups connected by an azanediyl bridge. This structure imparts distinct chemical and physical properties, making it valuable in various applications compared to its analogs.
特性
CAS番号 |
20953-62-2 |
|---|---|
分子式 |
C26H19NO2 |
分子量 |
377.4 g/mol |
IUPAC名 |
[4-(4-benzoylanilino)phenyl]-phenylmethanone |
InChI |
InChI=1S/C26H19NO2/c28-25(19-7-3-1-4-8-19)21-11-15-23(16-12-21)27-24-17-13-22(14-18-24)26(29)20-9-5-2-6-10-20/h1-18,27H |
InChIキー |
RHFZNEJZHOPNAG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)NC3=CC=C(C=C3)C(=O)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



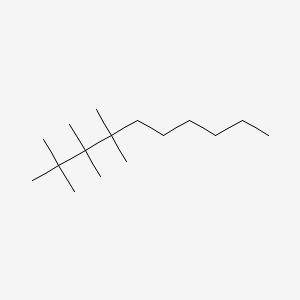
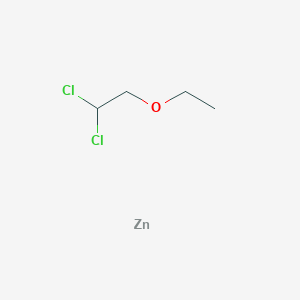
![2,3-Bis(4-methoxyphenyl)-1H-pyrrolo[2,3-B]pyridin-6-amine](/img/structure/B14700299.png)

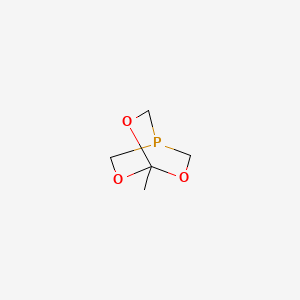
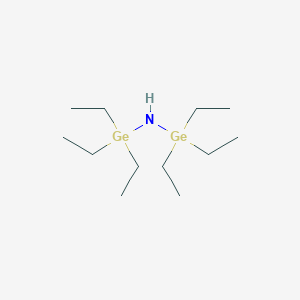
![2-Bromo-3-[(4-methylphenyl)sulfonyl]-2,3,4,5-tetrahydro-1h-3-benzazepin-1-one](/img/structure/B14700312.png)
![5,9-dimethyl-14-propan-2-yl-13,16-dioxapentacyclo[8.6.0.01,15.04,9.012,14]hexadecane-5-carboxylic acid](/img/structure/B14700318.png)

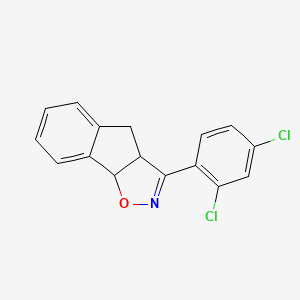
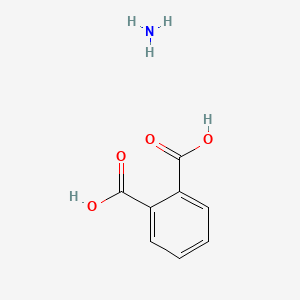

![N-[4-(Cinnamylideneamino)piperazin-1-YL]-3-phenyl-prop-2-EN-1-imine](/img/structure/B14700360.png)
